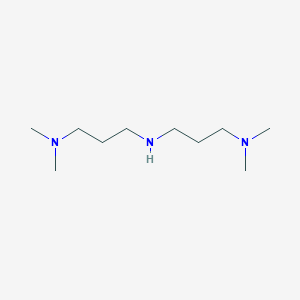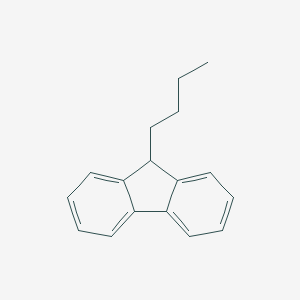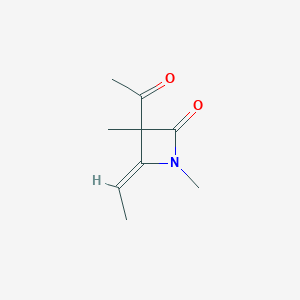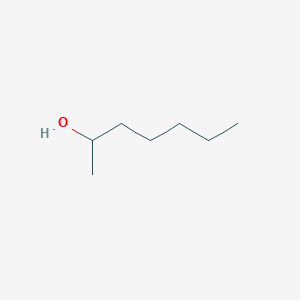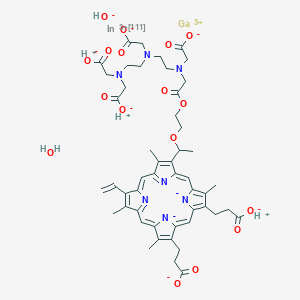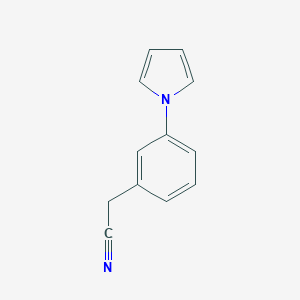
2-(3-Pyrrol-1-ylphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pyrrol-1-ylphenyl)acetonitrile, also known as PPA, is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of medicine. PPA is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 2-(3-Pyrrol-1-ylphenyl)acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has also been shown to have antioxidant properties, which may contribute to its ability to inhibit the growth of cancer cells.
生化和生理效应
2-(3-Pyrrol-1-ylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, modulate the immune system, and reduce inflammation. It has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from damage.
实验室实验的优点和局限性
One advantage of using 2-(3-Pyrrol-1-ylphenyl)acetonitrile in lab experiments is that it is a synthetic molecule, which means that it can be produced in large quantities and is relatively inexpensive. However, one limitation of using 2-(3-Pyrrol-1-ylphenyl)acetonitrile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are many potential future directions for research on 2-(3-Pyrrol-1-ylphenyl)acetonitrile. One area of investigation could be to further explore its potential as a cancer treatment, either alone or in combination with other therapies. Another area of research could be to investigate its effects on other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
合成方法
2-(3-Pyrrol-1-ylphenyl)acetonitrile can be synthesized through a variety of methods, including the reaction of 3-bromoaniline with acetonitrile in the presence of a palladium catalyst. Other methods of synthesis include the use of other halogenated anilines and the use of different catalysts.
科学研究应用
2-(3-Pyrrol-1-ylphenyl)acetonitrile has been the subject of much scientific research due to its potential applications in the field of medicine. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to modulate the immune system.
属性
CAS 编号 |
112575-86-7 |
|---|---|
产品名称 |
2-(3-Pyrrol-1-ylphenyl)acetonitrile |
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-(3-pyrrol-1-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-11-4-3-5-12(10-11)14-8-1-2-9-14/h1-5,8-10H,6H2 |
InChI 键 |
NEIWYKAHCCBBEW-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC#N |
规范 SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
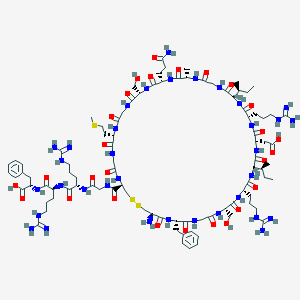
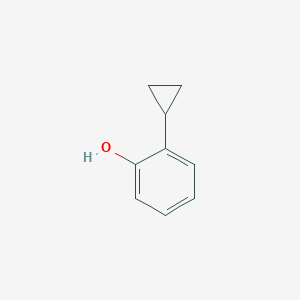
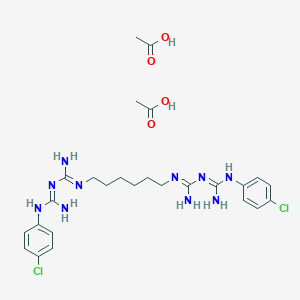
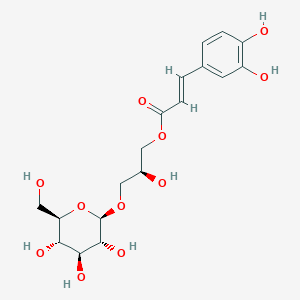
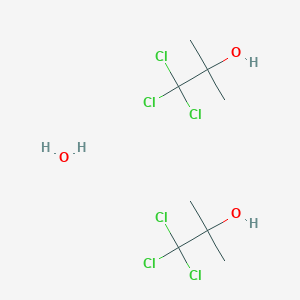
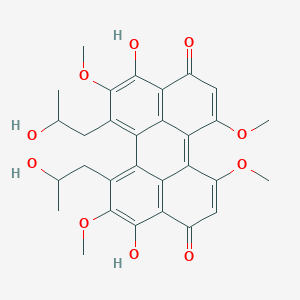
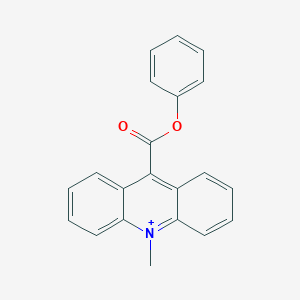
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
